Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a tert-butyl group, a difluoro-hydroxyethyl moiety, and a methoxyazetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxyethyl)azetidine-1-carboxylate with methanol under specific conditions to introduce the methoxy group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process typically involves crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The difluoro-hydroxyethyl moiety and methoxyazetidine ring play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-amino-3-(1,1-difluoro-2-hydroxyethyl)azetidine-1-carboxylate
- Tert-butyl 4-(1,1-difluoro-2-hydroxyethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate is unique due to the presence of both the difluoro-hydroxyethyl moiety and the methoxyazetidine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C11H19F2NO4 |
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Molecular Weight |
267.27 g/mol |
IUPAC Name |
tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO4/c1-9(2,3)18-8(16)14-5-10(6-14,17-4)11(12,13)7-15/h15H,5-7H2,1-4H3 |
InChI Key |
OPBYSPQSCDMCKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(CO)(F)F)OC |
Origin of Product |
United States |
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